

physical and chemical properties of β -D-glucopyranose

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Compound of Interest

Compound Name: *b-D-Glucopyranose*

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An In-depth Technical Guide on the Core Physical and Chemical Properties of β -D-Glucopyranose

Introduction

β -D-glucopyranose is the most abundant and biologically essential of the four cyclic isomers of D-glucose. As a monosaccharide, it serves as a primary source of energy for most living organisms and is a fundamental building block for numerous disaccharides (e.g., lactose, sucrose) and polysaccharides (e.g., cellulose, glycogen).[1] Its structure consists of a six-membered pyranose ring, and in aqueous solutions, it exists in equilibrium with its α -anomer and a minute amount of the open-chain aldehyde form.[1][2] The β form is distinguished by the equatorial position of the hydroxyl group on the anomeric carbon (C-1), an arrangement that renders it the most stable aldohexose, as all non-hydrogen substituents can occupy equatorial positions.[1][3] This guide provides a detailed overview of the core physical and chemical properties of β -D-glucopyranose, intended for researchers, scientists, and professionals in drug development.

Physical Properties of β -D-Glucopyranose

β -D-glucopyranose presents as a white, crystalline solid.[1][4][5] Its physical characteristics are well-documented and are crucial for its handling, formulation, and analysis in scientific and industrial settings. The key quantitative physical properties are summarized in the table below.

Property	Value	Source(s)
Appearance	White crystalline powder/solid	[1][4][5]
Molecular Formula	C ₆ H ₁₂ O ₆	[2][6]
Molecular Weight	180.16 g/mol	[4][6]
Melting Point	150 °C (302 °F; 423 K)	[1]
Density	1.54 g/cm ³	[1]
Specific Rotation [α] _D	+18.7° to +19° (fresh solution)	[7][8]
+52.5° to +52.7° (at equilibrium in water)	[7][8][9]	
Solubility	In Water: 909 g/L (at 25 °C)	[1]
In Other Solvents: Poorly soluble in methanol and ethanol	[1]	
pKa	12.16 (at 25 °C in water)	[1]

The high solubility of β-D-glucopyranose in water is attributed to its extensive hydrogen bonding capabilities with water molecules, facilitated by its five hydroxyl groups.[10] Computational studies suggest that β-D-glucose forms stronger and more numerous hydrophilic hydrogen bonds with surrounding water molecules compared to its α-anomer, contributing to its superior solubility.[10]

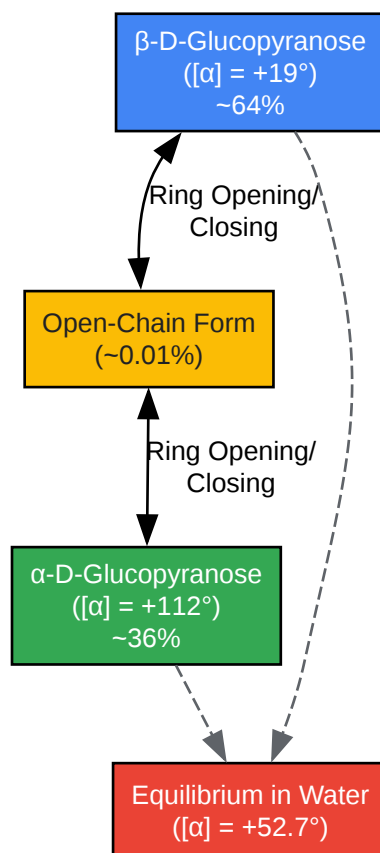
Chemical Properties and Reactivity

The chemical behavior of β-D-glucopyranose is dictated by its functional groups: the cyclic hemiacetal and the multiple hydroxyl groups.

Mutarotation

When dissolved in water, pure β-D-glucopyranose undergoes a change in its optical rotation, a phenomenon known as mutarotation.[8] The specific rotation increases from its initial value of approximately +19° to a stable equilibrium value of +52.7°.[7][9][11] This occurs because the

cyclic hemiacetal can open to form the transient open-chain aldehyde, which can then re-close to form either the α - or β -anomer.[7][8] This dynamic equilibrium in aqueous solution results in a mixture containing approximately 36% α -D-glucopyranose and 64% β -D-glucopyranose.[1][7]



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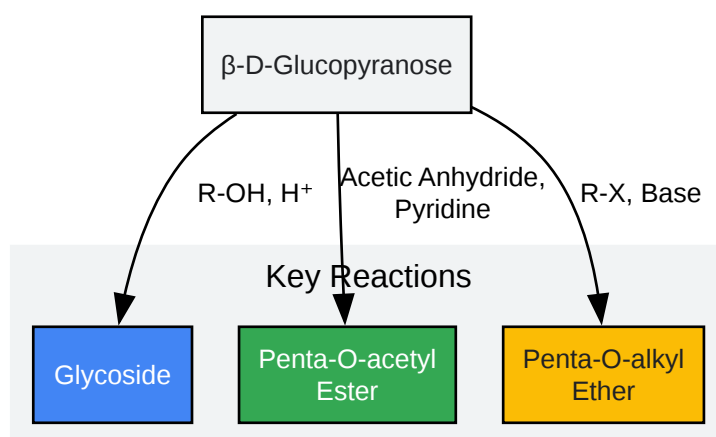
Caption: Mutarotation of D-Glucopyranose in aqueous solution.

Key Chemical Reactions

- Glycoside Formation:** The anomeric hydroxyl group is reactive and can be replaced by an OR group from an alcohol in the presence of an acid catalyst. This reaction forms an acetal, known as a glycoside.[12] For instance, reacting β -D-glucopyranose with methanol yields methyl β -D-glucopyranoside. This linkage is fundamental to the formation of disaccharides and polysaccharides.
- Esterification:** All five hydroxyl groups, including the anomeric one, can be converted to esters by reacting with acid anhydrides or acid chlorides in the presence of a base.[12] A

common example is the reaction with excess acetic anhydride in pyridine, which yields 1,2,3,4,6-penta-O-acetyl- β -D-glucopyranose, a derivative often used in synthesis due to its solubility in organic solvents.[12][13]

- Etherification: The hydroxyl groups can also be converted to ethers via reactions like the Williamson ether synthesis, which involves treatment with an alkyl halide and a strong base. [12]



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Caption: Key synthetic transformations of β -D-Glucopyranose.

Experimental Protocols

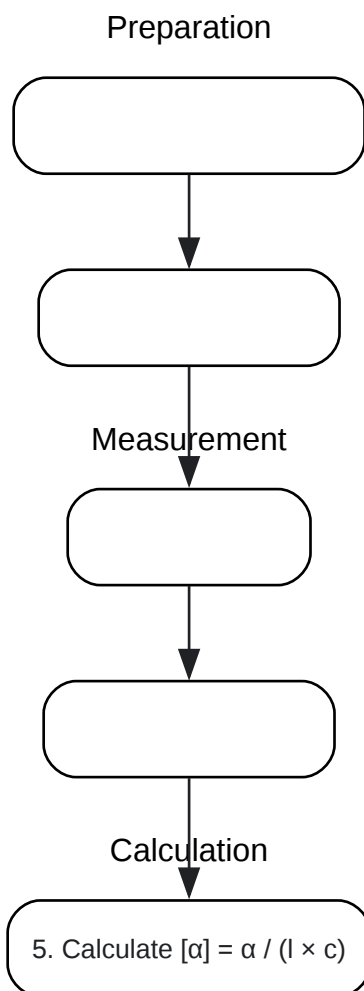
Determination of Specific Rotation by Polarimetry

Specific rotation is a fundamental property used to characterize optically active compounds like β -D-glucopyranose.

Principle: A solution of a chiral compound rotates the plane of polarized light. The angle of rotation (α) is directly proportional to the concentration of the solution (c) and the path length of the light through the solution (l). The specific rotation $[\alpha]$ is a standardized value calculated from these measurements.

Methodology:

- Preparation of Solution: Accurately weigh a sample of β -D-glucopyranose and dissolve it in a precise volume of distilled water (e.g., 1.00 g in 100.0 mL) to obtain a known concentration (c, in g/mL).[14] Ensure the sample is completely dissolved and the solution is homogenous.[15]
- Instrument Calibration: Turn on the polarimeter and allow the light source (typically a sodium lamp, D-line at 589 nm) to stabilize. Fill a clean polarimeter tube of known path length (l, in decimeters) with distilled water and take a blank reading, setting this value to zero.[16]
- Sample Measurement: Rinse the polarimeter tube with the prepared glucose solution, then fill it, ensuring no air bubbles are trapped inside.[15][16] Place the tube in the polarimeter.
- Angle Measurement: Rotate the analyzer until the field of view reaches the endpoint (e.g., uniform darkness or equal intensity in both halves of a half-shade device).[14][16] Record the observed angle of rotation (α). For accuracy, take multiple readings and average them.
- Calculation: Calculate the specific rotation using Biot's Law: $[\alpha]_D^T = \alpha / (l \times c)$ Where:
 - T is the temperature in degrees Celsius.
 - D refers to the sodium D-line.
 - α is the observed rotation in degrees.
 - l is the path length in decimeters (dm).
 - c is the concentration in g/mL.



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Caption: Experimental workflow for polarimetry.

Determination of Melting Point

Principle: The melting point is the temperature at which a solid transitions into a liquid. For a pure crystalline substance, this occurs over a narrow temperature range.

Methodology:

- Sample Preparation: Place a small amount of dry, crystalline β -D-glucopyranose into a capillary tube, sealed at one end.

- Measurement: Place the capillary tube in a melting point apparatus.
- Heating: Heat the sample slowly (e.g., 1-2 °C per minute) near the expected melting point.
- Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point. For pure β -D-glucopyranose, this is expected to be around 150 °C.[1]

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